molecular formula C10H13BO3 B15366150 B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid CAS No. 1431616-42-0

B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid

Cat. No.: B15366150
CAS No.: 1431616-42-0
M. Wt: 192.02 g/mol
InChI Key: CVRDDUBAXZFLGT-UHFFFAOYSA-N
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Description

B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid (CAS: 1417887-72-9) is a boronic acid derivative featuring a 3-methyl-3-oxetanyl substituent on the para-position of the phenyl ring. The oxetane group, a four-membered oxygen-containing heterocycle, introduces unique steric and electronic properties.

Properties

CAS No.

1431616-42-0

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

[4-(3-methyloxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO3/c1-10(6-14-7-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3

InChI Key

CVRDDUBAXZFLGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(COC2)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid and related compounds:

Compound Name Substituent Electronic Effect Key Properties/Applications References
This compound 3-Methyl-3-oxetanyl Moderate electron-donating Potential in medicinal chemistry (solubility/stability)
4-(Trifluoromethyl)phenyl boronic acid CF₃ Strong electron-withdrawing Suzuki couplings, hydrophobic derivatives
4-Fluorophenyl boronic acid F Electron-withdrawing Cross-coupling reactions, meriolin synthesis
4-(Methylthio)phenyl boronic acid SCH₃ Electron-donating Conductance studies, oxidative coupling
[4-(Diphenylamino)phenyl]boronic acid NPh₂ Electron-donating Organic electronics, aggregation-induced emission probes

Key Observations :

  • Electronic Effects : Trifluoromethyl and fluorine substituents enhance electrophilicity of the boronic acid, improving reactivity in cross-coupling reactions . In contrast, the oxetanyl group provides mild electron donation, which may stabilize intermediates in catalytic cycles.
  • This could affect reaction yields in sterically demanding applications .
Cross-Coupling Reactions
  • 4-(Trifluoromethyl)phenyl boronic acid is widely used in Suzuki-Miyaura couplings to synthesize phosphine-borane derivatives under reductive conditions, achieving moderate to high yields (e.g., 63–65% in meriolin synthesis) .
Material Science
  • 4-(Methylthio)phenyl boronic acid demonstrates voltage-dependent conductance in single-molecule junctions, attributed to its sulfur-based electronic properties . The oxetanyl group’s oxygen atom could introduce analogous polar interactions in material interfaces.

Physicochemical Properties

  • pKa and Solubility :

    • Phenyl boronic acids generally exhibit pKa values between 8–10. The oxetanyl group’s electron-donating nature may lower the pKa slightly compared to electron-withdrawing substituents (e.g., CF₃, pKa ~8.6 for dioxane-substituted analogs) .
    • The oxetane ring improves aqueous solubility relative to purely aromatic derivatives, as seen in related oxygen-containing boronic acids .
  • Complexation with Diols : Steric hindrance from the oxetanyl group may reduce binding constants with 1,2-diols compared to less bulky analogs. For example, phenyl boronic acid binds glucose with log K ~1.5–2.0, while sterically hindered derivatives show reduced affinity .

Q & A

Basic: What are the primary synthetic routes for preparing B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid, and how is it characterized?

Answer:
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, a substituted aryl halide (e.g., 4-bromo-3-methyl-3-oxetanylbenzene) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts like Pd(dppf)Cl₂. Key steps include:

  • Reaction conditions : 80–100°C in THF or dioxane, with KOAc as a base .
  • Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ 8.10 ppm for aromatic protons, δ 167.30 ppm for carbonyl groups in related analogs) and HPLC-MS for purity (>97%) .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Answer:
The compound acts as a nucleophile in Pd-mediated couplings with aryl/heteroaryl halides. Key considerations:

  • Electrophile compatibility : Works with aryl iodides/bromides (e.g., 4-bromobenzaldehyde) but may require ligand optimization (e.g., SPhos) for sterically hindered partners.
  • Reaction optimization : Use of K₂CO₃ in THF/H₂O (3:1) at 60–80°C yields biaryl products with >80% efficiency .
  • Challenges : The oxetane ring may influence steric hindrance; kinetic studies are recommended to assess coupling rates .

Advanced: What mechanistic insights exist for rhodium-catalyzed additions involving this boronic acid?

Answer:
In Rh-catalyzed conjugate additions (e.g., to α,β-unsaturated ketones), the oxetanyl group modulates regioselectivity. Key findings:

  • Mechanism : Transmetalation of the boronic acid to Rh(I) forms an aryl-Rh species, which undergoes 1,4-addition to electrophiles. The oxetane’s electron-donating effect stabilizes intermediates, favoring β-addition .
  • Kinetic control : Lower temperatures (0–25°C) enhance enantioselectivity in asymmetric variants (e.g., with chiral ligands like BINAP) .

Advanced: How does structural modification of the oxetanyl group impact reactivity compared to other boronic acids?

Answer:
The 3-methyl-3-oxetanyl substituent introduces unique steric and electronic effects:

Structural Feature Impact on Reactivity Example Comparison
Oxetanyl ring Increases steric bulk, slowing transmetalation in couplings but enhancing diol bindingvs. 4-hydroxyphenylboronic acid
Methyl group on oxetane Electron-donating effect stabilizes boron center, improving stability in aqueous mediavs. 3-fluorophenylboronic acid
Bicyclic structure May restrict rotation, affecting binding to biological targets (e.g., tubulin)vs. combretastatin analogs

Advanced: What methodologies are used to study its interactions with glycoproteins or tubulin?

Answer:

  • Surface plasmon resonance (SPR) : Measures binding affinity to glycoproteins (e.g., fetuin) via boronate-diol ester formation. Reported Kd values for analogs range from 10⁻⁶–10⁻⁴ M .
  • Tubulin polymerization assays : IC₅₀ values (e.g., 21–22 μM for related cis-stilbene boronic acids) indicate inhibition via covalent binding to β-tubulin’s colchicine site .
  • Apoptosis assays : Flow cytometry (FACScan) reveals Jurkat cell apoptosis induction at >10⁻⁸ M concentrations after 8-hour exposure .

Advanced: How do reaction conditions (temperature, catalyst) influence its performance in copper-promoted C–heteroatom couplings?

Answer:
Data from copper-mediated reactions (e.g., C–O/N bond formation):

Condition Effect on Yield Optimal Range Notes
Temperature ↑ from 25°C to 80°C60–80°CHigher temps favor oxidative addition
Catalyst (Cu source) Cu(OAc)₂ > CuI10 mol% Cu(OAc)₂Ligands (e.g., phenanthroline) improve efficiency
Base K₃PO₄ > Et₃N2 equiv K₃PO₄Polar aprotic solvents (DMF) preferred

Yields for C–N couplings with anilines reach 70–85% under optimized conditions .

Advanced: What computational or spectroscopic tools elucidate its electronic structure and reactivity?

Answer:

  • DFT calculations : Predict boron’s Lewis acidity (pKa ~8.5) and charge distribution, correlating with NMR shifts (¹¹B NMR: δ 28–32 ppm) .
  • X-ray crystallography : Resolves the oxetane ring’s chair conformation and boron’s trigonal planar geometry .
  • IR spectroscopy : B–O stretches at 1340–1380 cm⁻¹ confirm boronate ester formation in diol-binding studies .

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